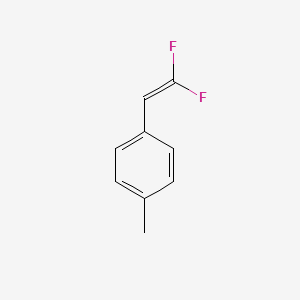
1-(2,2-Difluoroethenyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethenyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoroethenyl group attached to a methyl-substituted benzene ring
Métodos De Preparación
One common method includes the use of difluoroacetic anhydride in the presence of a base such as triethylamine . The reaction proceeds through a Knoevenagel-type condensation, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroethenyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and difluoroethenyl groups influence the reactivity and orientation of the substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethenyl)-4-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethenyl)-4-methylbenzene and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The difluoroethenyl group can enhance binding affinity and specificity to the target enzyme, thereby modulating its activity .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethenyl)-4-methylbenzene can be compared with other fluorinated compounds such as:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated ethylidene groups but differ in their chemical reactivity and applications.
Ethyl bromodifluoroacetate: This compound is used to introduce the difluoromethyl group in various synthetic processes and has different reactivity compared to this compound. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable intermediate in organic synthesis and various applications.
Propiedades
Número CAS |
28321-07-5 |
|---|---|
Fórmula molecular |
C9H8F2 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3 |
Clave InChI |
KBWXMNYOXWDCEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


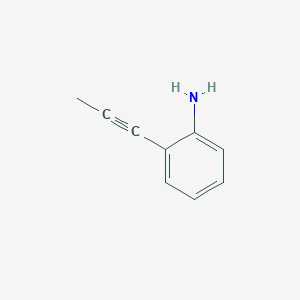
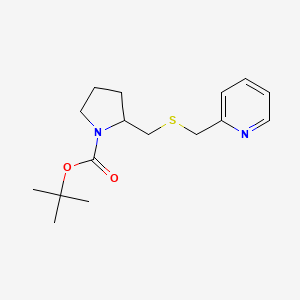
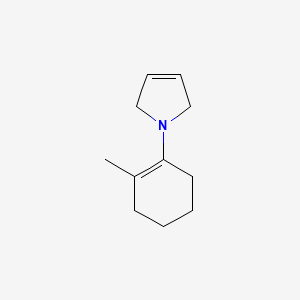
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
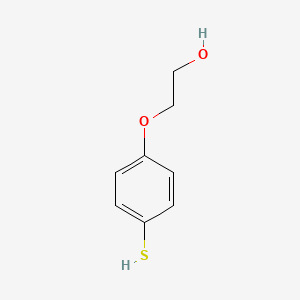



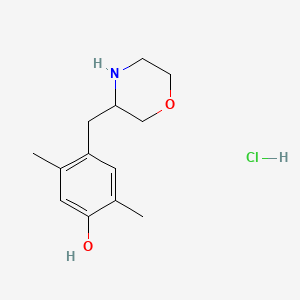
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
